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molecular formula C9H16N2O2 B2777393 4-(4-piperidinyl)-3-Morpholinone CAS No. 841202-48-0

4-(4-piperidinyl)-3-Morpholinone

Cat. No. B2777393
M. Wt: 184.239
InChI Key: OHGXCDDZOLFNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612089B2

Procedure details

A mixture of 4-bromopyridine hydrochloride (778 mg, 4.00 mmol), 3-morpholinone (404 mg, 4.00 mmol), K3PO4 (1.70 g, 8.00 mmol) and 1,2-trans-diaminocyclohexane (200 uL, 1.60 mmol) in dioxane (10 mL) was degassed with Ar before being charged with CuI (152 mg, 0.80 mmol). The mixture in a sealed tube was heated at 110° C. overnight. The mixture was applied to a silica gel column, which was then eluted with 2-5% MeOH in CH2Cl2 to give the desired product (85 mg). MS 179.5 (M+H)
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
152 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][C:10]1=[O:15].[O-]P([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N>O1CCOCC1.[Cu]I>[N:9]1([CH:3]2[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]2)[CH2:14][CH2:13][O:12][CH2:11][C:10]1=[O:15] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
778 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
404 mg
Type
reactant
Smiles
N1C(COCC1)=O
Name
K3PO4
Quantity
1.7 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
200 μL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
CuI
Quantity
152 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar
WASH
Type
WASH
Details
was then eluted with 2-5% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N1(C(COCC1)=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: CALCULATEDPERCENTYIELD 11.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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